3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one
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Overview
Description
3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one is a complex organic compound with the molecular formula C17H16O6. It belongs to the class of flavanones, which are a type of flavonoid. Flavonoids are known for their wide range of biological activities and are commonly found in various plants. This compound is characterized by its chromen-4-one core structure, which is a common feature in many naturally occurring flavonoids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of a base-catalyzed reaction between 4-methoxybenzaldehyde and a suitable chromone derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. The use of advanced catalytic systems, such as metal-organic frameworks or enzyme-based catalysts, can enhance the reaction efficiency and reduce the production costs. Additionally, continuous flow reactors may be employed to streamline the synthesis process and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted flavanones.
Scientific Research Applications
3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Due to its potential therapeutic effects, it is studied for its role in preventing or treating various diseases, including cancer and cardiovascular diseases.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, the compound can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dihydroxy-2-methoxyflavanone
- 4’-Methoxyflavanone
- 2,3-Dihydro-3,3-dihydroxyflavanone
Uniqueness
Compared to other similar compounds, 3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
1603-44-7 |
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Molecular Formula |
C17H16O6 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
3,3-dihydroxy-2-methoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H16O6/c1-21-12-9-7-11(8-10-12)17(22-2)16(19,20)15(18)13-5-3-4-6-14(13)23-17/h3-10,19-20H,1-2H3 |
InChI Key |
MUWFMAGTDJWRSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(C(=O)C3=CC=CC=C3O2)(O)O)OC |
Origin of Product |
United States |
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